2-cyano-N-cycloheptylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-cycloheptylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-8-7-10(13)12-9-5-3-1-2-4-6-9/h9H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOBYMKDHBZKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305529 | |
| Record name | 2-Cyano-N-cycloheptylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-39-7 | |
| Record name | 2-Cyano-N-cycloheptylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-cycloheptylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 2 Cyano N Cycloheptylacetamide and Its Analogues
Established Synthetic Pathways for the Cyanoacetamide Core
The formation of the amide bond in 2-cyano-N-cycloheptylacetamide is typically achieved through classical methods that have been refined over decades. These strategies reliably produce the cyanoacetamide core structure from readily available starting materials.
Amination Reactions of Cyanoacetic Acid Derivatives
The direct amination of cyanoacetic acid derivatives, such as esters, is a widely employed and straightforward method for preparing N-substituted cyanoacetamides. ekb.egresearchgate.net In this approach, a cyanoacetic acid ester, like ethyl or methyl cyanoacetate (B8463686), is treated with the corresponding amine. For the synthesis of the target molecule, cycloheptylamine (B1194755) would be the amine of choice.
The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This process is often carried out by heating the neat reactants or using a solvent such as ethanol (B145695). ekb.eg The reaction of various primary amines with methyl or ethyl cyanoacetate has been shown to produce the corresponding N-substituted cyanoacetamide derivatives. ekb.egresearchgate.net While specific literature detailing the reaction with cycloheptylamine is sparse, the general applicability of this method is well-documented for a range of alkyl and aryl amines. researchgate.net
Condensation Methodologies Involving Cycloheptylamine
Condensation reactions represent a fundamental class of reactions in organic chemistry for forming carbon-nitrogen bonds. theses.fr The synthesis of this compound can be achieved through the direct condensation of cycloheptylamine with cyanoacetic acid. This reaction typically requires a coupling agent to facilitate the removal of a water molecule and promote amide bond formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used for this purpose. evitachem.com
Alternatively, heating a mixture of cyanoacetic acid and cycloheptylamine, sometimes with a catalyst, can drive the reaction forward by removing water, although this may require more forcing conditions. The reaction between cyanoacetic acid and various amines is a known route to cyanoacetamide derivatives. researchgate.netgoogleapis.com The process involves the formation of an ammonium (B1175870) carboxylate salt intermediate, which upon heating, dehydrates to form the amide.
Nucleophilic Acyl Substitution Protocols
The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org In this mechanistic pathway, the nucleophilic cycloheptylamine attacks the carbonyl carbon of a cyanoacetic acid derivative, which possesses a suitable leaving group. youtube.comlibretexts.org Common substrates include cyanoacetic acid esters (e.g., ethyl cyanoacetate) or acyl halides (e.g., cyanoacetyl chloride).
The reaction proceeds via a tetrahedral intermediate. youtube.comlibretexts.org The nucleophile (cycloheptylamine) adds to the carbonyl group, breaking the carbon-oxygen π-bond and forming a transient species with a negatively charged oxygen and a positively charged nitrogen. This intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., an ethoxide ion from ethyl cyanoacetate). A final proton transfer step yields the neutral amide product, this compound. The reactivity of the carboxylic acid derivative is key, with acyl chlorides being more reactive than esters. libretexts.org
Modernized Synthesis Techniques
In recent years, synthetic chemistry has increasingly focused on improving efficiency, reducing environmental impact, and accelerating reaction rates. These principles have been successfully applied to the synthesis of cyanoacetamide derivatives.
Microwave-Assisted Synthesis Protocols for Cyanoacetamide Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of N-heterocycles and their precursors. rsc.orgrsc.org The application of microwave irradiation to the synthesis of cyanoacetamide derivatives has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. acs.orgmdpi.comoatext.com
For instance, the synthesis of N-substituted cyanoacetamides, which might take several hours under conventional reflux conditions, can often be completed in a matter of minutes using microwave heating. acs.orgoatext.com This rapid and efficient heating is due to the direct interaction of the microwave energy with the polar molecules in the reaction mixture. oatext.com The synthesis of various cyanoacetamide analogues has been successfully performed under microwave conditions, often in solvent-free systems, which further enhances the green credentials of the procedure. oatext.comresearchgate.netresearchgate.net
| Compound | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| N-(4-Acetylphenyl)-2-cyanoacetamide | Conventional Heating | 4 h | 88% | acs.org |
| N-(4-Acetylphenyl)-2-cyanoacetamide | Ultrasound (US) | 20 min | 95% | acs.org |
| 4-(2-Cyanoacetamido)benzoic Acid | Conventional Heating | 6 h | 86% | acs.org |
| 4-(2-Cyanoacetamido)benzoic Acid | Ultrasound (US) | 30 min | 93% | acs.org |
| 1-(4-Acetylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Conventional Heating | 10 h | 82% | acs.org |
| 1-(4-Acetylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Microwave (MW) | Not Specified | 91% | acs.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of cyanoacetamide derivatives. Key strategies include the use of environmentally benign solvents (or solvent-free conditions), the development of reusable catalysts, and the improvement of atom economy. nih.govresearchgate.net
Catalytic Methodologies for C-N Bond Formation
The formation of the amide bond between a cyanoacetic acid moiety and cycloheptylamine is the key step in synthesizing this compound. While the classical approach involves the direct, often thermal, reaction between ethyl cyanoacetate and cycloheptylamine, contemporary organic synthesis favors catalytic methods that proceed under milder conditions with higher atom economy.
Palladium-Catalyzed Cross-Coupling: Though more commonly applied to the formation of C(aryl)-N bonds, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful, albeit indirect, catalytic route. researchgate.netresearchgate.net This methodology could be adapted for a transamidation reaction. In such a strategy, a readily available primary amide, like 2-cyanoacetamide (B1669375), would be coupled with a cycloheptyl halide or pseudohalide. However, a more direct and increasingly researched catalytic approach is the direct amidation of esters.
Direct Catalytic Amidation of Esters: The direct conversion of esters to amides using a catalyst is a highly desirable and green transformation, as the only byproduct is an alcohol. Various metal catalysts have been developed that are effective for the amidation of unactivated esters with amines. mdpi.com
Zirconium-Based Catalysts: Zirconium compounds, such as zirconocene (B1252598) dichloride (Cp₂ZrCl₂) and zirconium(IV) chloride (ZrCl₄), have emerged as effective catalysts for the direct amidation of both aliphatic and aromatic esters with primary amines. researchgate.netdiva-portal.org These reactions typically proceed in a non-polar solvent like toluene (B28343) at elevated temperatures. Mechanistic studies suggest that the Lewis acidic zirconium center activates the ester carbonyl, facilitating nucleophilic attack by the amine. nih.govacs.org The use of Zr(Cp)₂(OTf)₂·THF has been shown to be practical as it circumvents the need for stringent water-scavenging techniques. diva-portal.org
Lanthanide-Based Catalysts: Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) is another powerful catalyst for the direct synthesis of amides from esters and amines under mild conditions. acs.orgnih.govorganic-chemistry.org This catalyst is notable for its high selectivity and tolerance of various functional groups, allowing for reactions to occur at temperatures ranging from room temperature to 70°C with high yields. organic-chemistry.org Homoleptic organolanthanide complexes have also shown significant catalytic activity. nsf.gov
Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative for amide bond formation. Lipases, for example, have been used to catalyze the synthesis of substituted 3-cyano-2-pyridones from N-alkyl cyanoacetamides, demonstrating the feasibility of forming the core amide bond under mild, aqueous conditions. researchgate.netbg.ac.rs Recently, a lipase (B570770) from Sphingomonas sp. was identified that can form amides from a wide range of heteroaromatic ethyl esters and aliphatic amines in aqueous buffer, achieving high yields on a preparative scale. nih.gov This enzymatic approach could be applicable to the synthesis of this compound from ethyl cyanoacetate and cycloheptylamine.
Mechanochemical Methods: Solvent-free mechanochemical methods, such as ball milling, have been developed for the direct amidation of esters. researchgate.netresearchgate.netchemrxiv.org These reactions are often promoted by a sub-stoichiometric amount of a strong base like potassium tert-butoxide (KOtBu) and can be highly efficient, applicable to a wide range of substrates, and scalable. researchgate.netchemrxiv.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
Achieving optimal yield and purity in the synthesis of this compound requires careful tuning of several reaction parameters. Whether employing a traditional condensation or an advanced catalytic method, factors such as catalyst choice, solvent, temperature, and reactant stoichiometry are critical.
Research on analogous N-substituted cyanoacetamides provides a framework for this optimization. For instance, studies on the synthesis of related compounds have explored the impact of different bases, solvents, and molar ratios. A systematic approach to optimization would involve screening these variables to identify the ideal conditions.
Below is a hypothetical data table illustrating parameters that would be investigated to optimize the direct catalytic amidation of ethyl cyanoacetate with cycloheptylamine.
| Entry | Catalyst (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | La(OTf)₃ (2) | Toluene | None | 70 | 24 | Potentially High |
| 2 | Cp₂ZrCl₂ (10) | Toluene | None | 110 | 48 | Potentially Good |
| 3 | None | Ethanol | NaOEt (1.05 equiv) | 70 | 4 | Fair to Good |
| 4 | None (Mechanochemical) | None | KOtBu (0.85 equiv) | 80 | 2 | Potentially Excellent |
| 5 | Lipase (e.g., SpL) | Aqueous Buffer | None | 30 | 24 | Variable |
Key Optimization Considerations:
Catalyst Loading: In catalytic systems, minimizing the amount of catalyst while maintaining a high reaction rate and yield is crucial for cost-effectiveness and reducing metal contamination in the final product.
Solvent Choice: The solvent can influence reactant solubility, reaction rate, and even the catalytic cycle itself. While toluene is common for high-temperature reactions, greener solvents or solvent-free conditions are increasingly preferred.
Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can reduce reaction times but may also lead to side product formation or catalyst degradation. Optimization aims to find the lowest possible temperature for an efficient transformation within a practical timeframe.
Stoichiometry: The molar ratio of cycloheptylamine to the ethyl cyanoacetate can impact the reaction. An excess of the amine may be required to drive the reaction to completion, especially if the amine also acts as a base or participates in catalyst inhibition loops. acs.org
Scale-Up Considerations for Laboratory to Preparative Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory setting to a larger, preparative scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.
Key Scale-Up Challenges and Solutions:
Reaction Exothermicity: Amidation reactions can be exothermic. What is easily managed in a small flask with a water bath can become a significant safety hazard on a larger scale. The reactor must have adequate cooling capacity and temperature monitoring to control any potential exotherms. For direct condensation reactions, the rate of addition of one reagent to another may need to be carefully controlled.
Mixing and Mass Transfer: Ensuring efficient mixing is critical in large reactors to maintain a homogeneous reaction mixture, prevent localized "hot spots," and ensure consistent reaction rates. The type of impeller and stirring speed are important parameters that need to be optimized during scale-up.
Purification Strategy: While laboratory-scale purification often relies on silica (B1680970) gel chromatography, this method is expensive, time-consuming, and generates significant waste, making it generally unsuitable for large-scale production. The development of a robust crystallization procedure is paramount. This involves screening various solvents and conditions to find a system that provides the product in high purity and yield directly from the reaction mixture or after a simple work-up. The procedure for preparing cyanoacetamide itself, which involves cooling to induce crystallization and recovering further product from the mother liquor, serves as a classic model for scalable purification. kau.edu.sa
Process Simplification: One-pot or telescoping procedures, where sequential reaction steps are performed in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. For example, a catalytic amidation followed directly by crystallization from the same solvent would be an ideal scalable process.
Alternative Technologies: For certain syntheses, switching to alternative technologies can be advantageous at scale. Continuous flow chemistry, where reagents are pumped through a heated tube or reactor, offers superior heat and mass transfer, enhanced safety, and the potential for higher throughput compared to batch processing. mdpi.com Similarly, reactive extrusion, a solvent-free continuous process, has been demonstrated for the scale-up of mechanochemical amidations. researchgate.net
Elucidation of Chemical Reactivity and Mechanistic Investigations of 2 Cyano N Cycloheptylacetamide
Reactivity of the Active Methylene (B1212753) Group (α-Carbon)
The carbon atom positioned between the carbonyl and cyano groups (the α-carbon) is a key center of reactivity in 2-cyano-N-cycloheptylacetamide. The flanking electron-withdrawing groups stabilize the formation of a carbanion at this position, facilitating its participation in a variety of condensation, addition, and substitution reactions.
The Knoevenagel condensation is a cornerstone reaction for compounds possessing an active methylene group. sciensage.info This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, typically followed by dehydration to yield an α,β-unsaturated product. For this compound, the active methylene protons are readily abstracted by a weak base, such as piperidine (B6355638) or an amino acid, to form a nucleophilic carbanion. aston.ac.uk This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
In a process analogous to the reactivity of similar 2-cyanoacetamides, this compound is expected to react readily with various aromatic and heteroaromatic aldehydes. researchgate.netresearchgate.net The reaction of the closely related 2-cyano-N-cyclohexylacetamide with aromatic aldehydes, for example, proceeds to form the corresponding 2-cyano-N-cyclohexyl-3-arylacrylamide derivatives. researchgate.net This suggests that this compound will condense with aldehydes (R-CHO) to furnish α,β-unsaturated acrylamide (B121943) derivatives. The reaction is often carried out in a suitable solvent like ethanol (B145695) or acetic acid, sometimes with the aid of microwave or ultrasonic irradiation to enhance reaction rates and yields. researchgate.netnih.gov
Table 1: Representative Knoevenagel Condensation of this compound with an Aromatic Aldehyde
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Benzaldehyde | Piperidine | (E)-2-Cyano-N-cycloheptyl-3-phenylacrylamide |
The resulting electron-poor alkene products are themselves valuable intermediates for further synthetic transformations. sciensage.info
The carbanion generated from this compound can also act as a Michael donor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). nrochemistry.comlibretexts.org
While this compound itself is the Michael donor, its derivatives formed via Knoevenagel condensation can act as Michael acceptors. For instance, the acrylamide derivatives obtained from the Knoevenagel reaction possess an electron-deficient double bond and are susceptible to attack by nucleophiles. A study on the acrylamide derivative of the analogous 2-cyano-N-cyclohexylacetamide showed it undergoes Michael addition with hydrazine (B178648) hydrate (B1144303) to form novel heterocyclic compounds. researchgate.net Therefore, the active methylene group of this compound can add to various Michael acceptors such as α,β-unsaturated ketones, esters, and nitriles. libretexts.org The reaction is typically catalyzed by a base, which generates the requisite enolate nucleophile. masterorganicchemistry.com This reaction is a powerful tool for creating 1,5-dicarbonyl compounds or their analogues, which are versatile precursors for cyclization reactions. masterorganicchemistry.comlibretexts.org
Table 2: General Scheme for Michael Addition using this compound as a Donor
| Michael Donor | Michael Acceptor | Base Catalyst | Product Type |
| This compound | α,β-Unsaturated Ketone | Sodium Ethoxide | 1,5-Dioxo Compound Precursor |
| This compound | α,β-Unsaturated Ester | DBU | Functionalized Ester |
| This compound | Acrylonitrile | Potassium Carbonate | Dinitrile Adduct |
The nucleophilic carbanion formed by deprotonation of the α-carbon can be readily alkylated or acylated. cymitquimica.com Alkylation involves an SN2 reaction between the enolate and a suitable alkyl halide. libretexts.orgyoutube.com Due to the relatively high acidity of the α-protons (pKa ~11-13 in related systems), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride is typically employed to ensure complete and irreversible formation of the enolate. libretexts.orgyoutube.comwikipedia.org This pre-formed enolate can then be treated with a primary or secondary alkyl halide to introduce an alkyl group at the α-position. libretexts.org
Acylation at the α-position can be achieved by reacting the enolate with an acylating agent, such as an acyl chloride or anhydride (B1165640). This reaction introduces an acyl group, leading to the formation of a β-keto-amide derivative. Studies on related compounds like N-acylated glycyl-(2-cyano)pyrrolidines demonstrate the feasibility of modifying structures through acylation, highlighting the versatility of this reaction for creating complex molecules. nih.gov These alkylation and acylation reactions expand the synthetic utility of this compound by allowing for the construction of more elaborate carbon skeletons.
Michael Addition Reactions
Transformations Involving the Nitrile (Cyano) Group
The cyano group of this compound is a versatile functional handle that can be transformed into various other functionalities, primarily through hydrolysis, amidation, and cycloaddition reactions. numberanalytics.com Its strong polarization makes the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org
The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. numberanalytics.comlumenlearning.com This transformation proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile. libretexts.org
Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric or sulfuric acid, typically leads to the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uklibretexts.org The reaction proceeds through an intermediate primary amide, which is subsequently hydrolyzed further under the acidic conditions. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base, like sodium hydroxide, also effects hydrolysis. chemguide.co.ukoatext.com This pathway initially forms the primary amide, which is then hydrolyzed to the salt of the carboxylic acid (e.g., a sodium carboxylate). libretexts.orglibretexts.org Ammonia is liberated during this process. chemguide.co.uk Acidification of the reaction mixture in a subsequent step is required to obtain the free carboxylic acid. libretexts.org
By carefully controlling the reaction conditions, it is often possible to stop the hydrolysis at the primary amide stage. numberanalytics.comlumenlearning.com This selective hydration of the nitrile to an amide provides an alternative route to amide-containing structures. oatext.com
The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, providing a powerful method for the synthesis of nitrogen-containing heterocycles. researchgate.net
[2+2+2] Cycloadditions: Nitriles can undergo transition-metal-catalyzed [2+2+2] cycloadditions with two alkyne molecules to form substituted pyridines. rsc.org This atom-economical process allows for the rapid construction of the pyridine (B92270) ring system.
[3+2] Cycloadditions: The nitrile group can react with 1,3-dipoles, such as nitrile oxides or azides, in [3+2] cycloaddition reactions to yield five-membered heterocycles like oxadiazoles (B1248032) or tetrazoles, respectively. researchgate.netmdpi.com
[4+2] Cycloadditions (Diels-Alder Reactions): While nitriles are generally unreactive dienophiles in standard Diels-Alder reactions, they can be induced to participate under specific circumstances. mit.edu For example, intramolecular cycloadditions where the nitrile is tethered to a highly reactive diene, such as a vinylallene, have been shown to proceed, leading to the formation of fused pyridine rings. mit.edu
These cycloaddition pathways offer sophisticated strategies for embedding the core structure of this compound within complex heterocyclic frameworks.
Reduction Reactions of the Cyano Group
The cyano (nitrile) group in this compound is susceptible to reduction, which converts the carbon-nitrogen triple bond into a primary amine. This transformation is a fundamental process in organic synthesis. The primary product expected from the reduction of this compound is 3-amino-N-cycloheptylpropanamide.
Commonly employed methods for nitrile reduction involve catalytic hydrogenation or the use of chemical reducing agents. openstax.orgcommonorganicchemistry.com
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective. commonorganicchemistry.comresearchgate.net The reaction typically requires elevated pressure and temperature, although specific conditions vary with the chosen catalyst and substrate. For instance, hydrogenation over a palladium catalyst can effectively reduce a nitrile to a primary amine. researchgate.net
Chemical Reduction : Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are widely used for the reduction of nitriles. openstax.orgcommonorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting amine. LiAlH₄ is a potent, non-selective reducing agent capable of reducing both the nitrile and the amide, which necessitates careful control of reaction conditions if only nitrile reduction is desired.
The general mechanism for reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile group. This initial addition forms an intermediate imine anion. Since the imine anion still contains a carbon-nitrogen double bond, it undergoes a second hydride addition to yield a dianion, which upon protonation during workup, gives the primary amine. openstax.org
Below is a table summarizing typical reagents and conditions for nitrile reduction, which would be applicable to this compound.
| Reagent / Catalyst | Typical Conditions | Product |
| H₂ / Pd/C | Ethanol or Methanol, Elevated H₂ pressure, Room Temp. to 100 °C | 3-amino-N-cycloheptylpropanamide |
| H₂ / Raney Ni | Ethanol, High H₂ pressure, High Temperature | 3-amino-N-cycloheptylpropanamide |
| LiAlH₄ | Anhydrous THF or Et₂O, followed by H₂O/H⁺ workup | 3-amino-N-cycloheptylpropanamide |
| NaBH₄ / CoCl₂ | Methanol, Room Temperature | 3-amino-N-cycloheptylpropanamide |
Reactivity of the Amide Linkage
The amide linkage in this compound is characterized by significant resonance stabilization, which delocalizes the lone pair of electrons from the nitrogen atom across the N-C=O system. This resonance makes the amide bond relatively stable and less reactive compared to other carboxylic acid derivatives like esters or acid chlorides. masterorganicchemistry.com Nevertheless, the amide can undergo reactions at the nitrogen atom or cleavage of the amide bond under specific conditions.
N-Substitution Reactions on the Amide Nitrogen
The nitrogen atom of the secondary amide in this compound is a weak nucleophile. Therefore, direct N-alkylation with alkyl halides is generally inefficient. To achieve N-substitution, the nucleophilicity of the nitrogen must be enhanced. This is typically accomplished by deprotonating the amide with a strong base to form a more nucleophilic amide anion.
Common conditions for N-alkylation of secondary amides involve the use of strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkylating agent (e.g., an alkyl halide). acs.org Alternatively, catalytic methods employing transition metals such as copper, iridium, or palladium have been developed to facilitate this transformation under milder conditions. acs.org Microwave-assisted synthesis under phase-transfer catalytic (PTC) conditions has also been shown to be an effective method for the N-alkylation of amides. researchgate.net
| Method | Reagents and Conditions | Expected Product Example (with Methyl Iodide) |
| Base-Mediated | 1. NaH in dry THF or DMF; 2. CH₃I | 2-cyano-N-cycloheptyl-N-methylacetamide |
| Phase-Transfer Catalysis (PTC) | CH₃I, K₂CO₃, TBAB, Solvent-free, Microwave | 2-cyano-N-cycloheptyl-N-methylacetamide |
| Metal-Catalyzed | Alcohol (R-OH), Ni/SiO₂-Al₂O₃ catalyst, K₂CO₃, 175 °C | 2-cyano-N-cycloheptyl-N-alkylacetamide |
Hydrolysis and Cleavage of the Amide Bond
Due to their stability, the hydrolysis of amides to their constituent carboxylic acid and amine requires forcing conditions, such as prolonged heating with a strong acid or base. masterorganicchemistry.comdalalinstitute.com
Base-Catalyzed Hydrolysis : Saponification of amides requires heating with a concentrated strong base, such as aqueous sodium hydroxide (NaOH). chemistrysteps.com The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The cleavage of this intermediate is difficult because the departing amide anion (R₂N⁻) is a very poor leaving group (a very strong base). dalalinstitute.comchemistrysteps.com The reaction is driven to completion by the irreversible deprotonation of the initially formed carboxylic acid by the strongly basic amine, forming a carboxylate salt and the free amine. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid. The products of base-catalyzed hydrolysis of this compound would be a salt of cyanoacetic acid and cycloheptylamine (B1194755).
| Hydrolysis Type | Reagents and Conditions | Products |
| Acid-Catalyzed | Aqueous HCl or H₂SO₄, Heat (reflux) | Cyanoacetic acid and Cycloheptylammonium salt |
| Base-Catalyzed | Aqueous NaOH or KOH, Heat (reflux), followed by acid workup | Cyanoacetic acid and Cycloheptylamine |
Mechanistic Studies of Key Reactions Involving this compound
Mechanistic studies, including transition state analysis and investigation of catalyst roles, have not been specifically reported for this compound. The discussion below is based on theoretical principles and studies of analogous reaction systems.
Transition State Analysis and Reaction Energy Profiles
The energy profile of a reaction maps the energy changes as reactants are converted into products, passing through a high-energy transition state. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.
For Amide Hydrolysis : In acid-catalyzed hydrolysis, the rate-determining step is generally the nucleophilic attack of water on the protonated amide. researchgate.net The transition state would involve the partial formation of the new carbon-oxygen bond and the partial breaking of the carbonyl π-bond. In base-catalyzed hydrolysis, the expulsion of the highly basic amine anion from the tetrahedral intermediate is energetically unfavorable and is often the rate-limiting step. chemistrysteps.com Computational studies on simple amides have been used to calculate the free energy barriers for these steps. uregina.ca
For Nitrile Reduction : Mechanistic studies of enzymatic nitrile reduction have identified the hydride transfer step as potentially rate-limiting, with a calculated free energy barrier of around 20.8 kcal/mol in one case. acs.org For catalytic hydrogenation, the mechanism is complex and occurs on the catalyst surface, involving steps like hydrogen adsorption, nitrile coordination, and sequential hydrogen atom transfer to the carbon and nitrogen atoms. The exact energy profile would depend heavily on the catalyst used.
Role of Catalysts and Reagents in Reaction Mechanisms
Catalysts and reagents play a crucial role by providing alternative, lower-energy reaction pathways.
In Reduction Reactions : In catalytic hydrogenation, the metal catalyst (e.g., Pd/C) provides a surface that adsorbs and activates both the hydrogen gas and the nitrile, facilitating their interaction and lowering the activation energy for reduction. orientjchem.org In chemical reductions, a reagent like LiAlH₄ functions as a potent source of hydride ions, which act as strong nucleophiles to attack the electrophilic nitrile carbon. openstax.org
In N-Substitution Reactions : Strong bases (e.g., NaH) function by deprotonating the amide, creating a highly nucleophilic amide anion that can readily attack an alkyl halide. acs.org Transition metal catalysts in N-alkylation can operate via several mechanisms. For instance, a nickel catalyst can promote the dehydration of an alcohol to an aldehyde, which then reacts with the amide, followed by reduction in a "borrowing hydrogen" or "hydrogen transfer" mechanism. researchgate.net
In Hydrolysis : In acid catalysis, the acid (H⁺) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water. masterorganicchemistry.comkhanacademy.org In base catalysis, the hydroxide ion is a stronger nucleophile than water, enabling the initial attack on the relatively unreactive carbonyl carbon. youtube.com Catalysts like ion-exchange resins can also be used, providing an acidic environment with a high surface area that can enhance reaction rates compared to homogenous acid solutions. researchcommons.org
2 Cyano N Cycloheptylacetamide As a Versatile Synthetic Intermediate
Construction of Heterocyclic Systems via 2-Cyano-N-cycloheptylacetamide Precursors
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring an active methylene (B1212753) group, a cyano group, and an amide functionality, provides multiple reactive sites for cyclization reactions. ekb.eg This allows for the construction of diverse ring systems, including five- and six-membered heterocycles, as well as more complex fused architectures.
Synthesis of Five-Membered Heterocycles (e.g., Pyrazoles, Triazoles)
The reactivity of the cyano and active methylene groups in this compound makes it a suitable precursor for various five-membered heterocyclic rings.
Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from this compound through reactions with hydrazine (B178648) derivatives. nih.gov For instance, reaction with hydrazonoyl chlorides in a basic medium leads to the formation of aminopyrazole derivatives. eurjchem.com The reaction proceeds through the initial formation of a hydrazone, which then undergoes cyclization to yield the pyrazole ring. researchgate.net The general approach often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine, a classic method for pyrazole synthesis. mdpi.com
Triazoles: The synthesis of 1,2,3-triazoles often involves the cycloaddition of azides with alkynes. organic-chemistry.orgscielo.br While direct synthesis from this compound is less common, derivatives of this compound can be utilized. For example, by introducing an azide (B81097) or an alkyne functionality into the this compound scaffold, it can then participate in cycloaddition reactions to form triazole rings. researchgate.net
Synthesis of Six-Membered Heterocycles (e.g., Pyridines, Pyrimidines)
The construction of six-membered heterocycles like pyridines and pyrimidines can be readily achieved using this compound as a key building block.
Pyridines: Substituted pyridines can be synthesized through condensation reactions involving the active methylene group of this compound. baranlab.org For example, a multi-component reaction of 2-cyano-N-(3-(trifluoromethyl)phenyl)acetamide with aromatic aldehydes and malononitrile (B47326) in the presence of a base like piperidine (B6355638) can yield highly substituted cyanopyridone derivatives. nih.gov The reaction proceeds via a Knoevenagel condensation followed by cyclization. nih.gov
Pyrimidines: The synthesis of pyrimidines often involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine or urea. organic-chemistry.org this compound can be transformed into a suitable precursor for pyrimidine (B1678525) synthesis. For instance, condensation of 2-oxo-pyridine-3,5-dicarbonitriles, derived from a related cyanoacetamide, with formic acid or acetic anhydride (B1165640) can lead to the formation of fused pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov The introduction of a cyano group into a pyrimidine ring can also be achieved through various synthetic routes, including the cyanation of a suitable pyrimidine precursor. google.commdpi.com
Formation of Fused Heterocyclic Architectures
The versatility of this compound extends to the synthesis of fused heterocyclic systems. By utilizing the reactivity of both the core structure and the newly formed heterocyclic rings, more complex molecular architectures can be constructed. For example, pyrazolo[1,5-a]pyrimidines can be synthesized from derivatives of 2-cyano-N-cyclohexylacetamide. researchgate.net This involves the initial formation of a pyrazole ring, which is then fused with a pyrimidine ring in subsequent reaction steps. researchgate.net Similarly, the reaction of bromoketones with dinucleophiles like cyanothioacetamide can lead to the formation of bis-heterocyclic systems. d-nb.info
Table 1: Examples of Heterocyclic Systems Synthesized from this compound and its Analogs
| Heterocyclic System | Synthetic Approach | Reactants | Reference |
| Aminopyrazole | Cyclization | 2-Cyano-N-cyclohexylacetamide, Hydrazonoyl chloride | eurjchem.com |
| Cyanopyridone | Multi-component reaction | 2-Cyano-N-(3-(trifluoromethyl)phenyl) acetamide (B32628), Aromatic aldehydes, Malononitrile | nih.gov |
| Pyrido[2,3-d]pyrimidine | Cyclocondensation | 2-Oxo-pyridine-3,5-dicarbonitriles, Formic acid/Acetic anhydride | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Multi-step synthesis | 2-Cyano-N-cyclohexyl-3-acrylamide derivatives, Nitrogen nucleophiles | researchgate.net |
Participation in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. fu-berlin.deresearchgate.netajrconline.org this compound and its analogs are excellent substrates for MCRs due to their multiple reactive sites.
A notable example is the synthesis of 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles. nih.gov This reaction involves the one-pot condensation of 2-cyano-N-(3-(trifluoromethyl)phenyl)acetamide, an aromatic aldehyde, and malononitrile in the presence of a catalytic amount of piperidine. nih.gov This approach allows for the rapid construction of a highly functionalized pyridine (B92270) ring in a single synthetic step. Isocyanide-based MCRs are another important class of these reactions, known for their ability to generate diverse molecular libraries. nih.gov
Derivatization Studies for Enhanced Chemical Utility
The chemical utility of this compound can be significantly enhanced through derivatization, which involves the introduction of various functional groups onto its basic scaffold.
Introduction of Diverse Functional Groups onto the this compound Scaffold
The active methylene group in this compound is a key site for derivatization. It can be readily alkylated or acylated to introduce a wide range of substituents. Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up further avenues for functionalization. The amide nitrogen can also be a site for substitution.
For instance, the reaction of 2-cyano-N-cyclohexylacetamide with phenylisothiocyanate in the presence of a base generates an intermediate that can be further reacted with α-halo ketones to yield thiophene (B33073) and 1,3-thiazole derivatives. eurjchem.com This demonstrates how the initial scaffold can be elaborated to create more complex and functionally diverse molecules. Additionally, cyanoacetohydrazides, which can be derived from cyanoacetic acid, are versatile precursors for a wide range of heterocyclic compounds, including thiadiazoles, oxadiazoles (B1248032), and fused heterocycles. nih.gov
Synthesis of Chemically Modified Analogues for Structure-Reactivity Investigations
The investigation of structure-reactivity relationships is fundamental to understanding and predicting the chemical behavior of a molecule. For a versatile intermediate like this compound, the synthesis of chemically modified analogues is a key strategy. This process involves systematic structural alterations to the parent molecule to probe how these changes influence its reactivity, electronic properties, and potential as a synthon for more complex structures. The primary sites for modification on the this compound scaffold are the active methylene group and the resulting functionalities derived from its reactions.
The polyfunctional nature of N-substituted cyanoacetamides, possessing both nucleophilic and electrophilic sites, makes them valuable starting materials for creating a diverse library of compounds. ekb.eg The active methylene group, in particular, is a hub of reactivity, readily participating in condensation and substitution reactions. ekb.eg
Modification via Knoevenagel Condensation
A principal and widely employed method for modifying this compound is through the Knoevenagel condensation. nih.govbanglajol.info This reaction involves the base-catalyzed condensation of the active methylene group with a variety of aldehydes, particularly aromatic and heterocyclic aldehydes. banglajol.info This approach introduces a carbon-carbon double bond, yielding α,β-unsaturated cyanoacrylamide derivatives. The introduction of different aldehyde-derived substituents allows for a systematic study of how steric and electronic effects modulate the reactivity of the molecule. rsc.org
The general reaction proceeds by treating this compound with an aldehyde in the presence of a mild base catalyst, such as piperidine or triethylamine, often in a solvent like ethanol (B145695). researchgate.netgrafiati.com The resulting products are typically (E)-2-cyano-3-aryl-N-cycloheptylacrylamides.
| Reactant 1 | Reactant 2 (Aldehyde) | Product (Illustrative) |
| This compound | Benzaldehyde | (E)-2-Cyano-N-cycloheptyl-3-phenylacrylamide |
| This compound | 4-Hydroxybenzaldehyde | (E)-2-Cyano-N-cycloheptyl-3-(4-hydroxyphenyl)acrylamide |
| This compound | 2-Naphthaldehyde | (E)-2-Cyano-N-cycloheptyl-3-(naphthalen-2-yl)acrylamide |
| This compound | Furan-2-carbaldehyde | (E)-2-Cyano-3-(furan-2-yl)-N-cycloheptylacrylamide |
This table illustrates the expected products from the Knoevenagel condensation based on established reactivity of N-substituted cyanoacetamides. nih.govbanglajol.info
Synthesis of Heterocyclic Analogues
The acrylamide (B121943) derivatives formed from the Knoevenagel condensation are themselves versatile intermediates for synthesizing a wide array of heterocyclic analogues. These subsequent reactions dramatically expand the structural diversity available for structure-reactivity investigations. The electron-deficient double bond in the acrylamide system is susceptible to Michael addition, and the molecule can participate in various cyclo-condensation reactions. researchgate.netsapub.org
For instance, reacting the (E)-2-cyano-3-aryl-N-cycloheptylacrylamide derivatives with binucleophilic reagents can lead to the formation of highly substituted six-membered rings. The reaction with malononitrile in the presence of a base catalyst can yield substituted 2-amino-6-(cycloheptylamino)-6-oxo-4-aryl-3,5-dicarbonitrile pyridine derivatives. rsc.org Similarly, reaction with hydrazine derivatives can be used to construct pyrazole-based analogues. researchgate.netsapub.org
| Reactant 1 | Reactant 2 | Resulting Heterocyclic System (Illustrative) |
| (E)-2-Cyano-N-cycloheptyl-3-phenylacrylamide | Malononitrile | 2-Amino-6-(cycloheptylamino)-6-oxo-4-phenylpyridine-3,5-dicarbonitrile |
| (E)-2-Cyano-N-cycloheptyl-3-phenylacrylamide | Hydrazine Hydrate (B1144303) | 5-Amino-1-cycloheptyl-3-phenyl-1H-pyrazole-4-carboxamide |
| (E)-2-Cyano-N-cycloheptyl-3-phenylacrylamide | Ethyl Cyanoacetate (B8463686) | 6-Amino-2-(cycloheptylamino)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate |
| (E)-2-Cyano-N-cycloheptyl-3-phenylacrylamide | Phenyl isothiocyanate | Thiazole derivatives (via intermediate) |
This table illustrates potential heterocyclic products based on known reactions of similar acrylamide intermediates. sapub.orgsapub.org
Advanced Spectroscopic Characterization Methodologies for 2 Cyano N Cycloheptylacetamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-cyano-N-cycloheptylacetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic framework and connectivity. mdpi.com
Elucidation of Proton (¹H) NMR Spectral Features
The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the amide proton (N-H), the α-protons of the acetyl group (CH₂), and the protons of the cycloheptyl ring would be observed.
The amide proton (N-H) is expected to appear as a broad singlet or a doublet (due to coupling with the adjacent CH proton of the cycloheptyl ring) in the downfield region, typically between δ 7.5 and 9.5 ppm, with its chemical shift being sensitive to solvent and concentration. The two protons of the methylene (B1212753) group (CH₂) adjacent to the cyano group are chemically equivalent and would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. The protons on the cycloheptyl ring will present as a series of complex multiplets in the upfield region (δ 1.0-2.0 ppm), with the proton on the carbon directly attached to the nitrogen (N-CH) appearing further downfield (around δ 3.8-4.2 ppm) due to the deshielding effect of the nitrogen atom.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Amide (N-H) | 7.5 - 9.5 | Broad Singlet / Doublet |
| Methylene (NC(=O)CH₂) | 3.5 - 4.0 | Singlet |
| Methine (N-CH) | 3.8 - 4.2 | Multiplet |
Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the cyano carbon, the methylene carbon, and the carbons of the cycloheptyl ring.
The amide carbonyl carbon (C=O) typically resonates in the highly deshielded region of the spectrum, around δ 160-170 ppm. researchgate.net The carbon of the cyano group (C≡N) appears in the intermediate region, generally between δ 115-120 ppm. wisc.edu The methylene carbon (CH₂) adjacent to the cyano group is expected around δ 25-30 ppm. The carbons of the cycloheptyl ring will appear in the upfield region (δ 20-50 ppm), with the carbon directly bonded to the nitrogen (N-C) being the most downfield of this group due to the electronegativity of the nitrogen atom.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | 160 - 170 |
| Cyano (C≡N) | 115 - 120 |
| Methine (N-CH) | 45 - 55 |
| Cycloheptyl (CH₂) | 20 - 40 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
While 1D NMR provides chemical shift data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show a clear correlation between the amide N-H proton and the methine proton (N-CH) of the cycloheptyl ring, as well as correlations between the adjacent protons within the cycloheptyl ring itself, helping to map out the ring structure. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.eduepfl.ch This is invaluable for definitive carbon signal assignment. For instance, the proton signal for the α-methylene group would show a cross-peak with its corresponding carbon signal, and each proton on the cycloheptyl ring would correlate to its directly bonded carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). columbia.eduepfl.ch HMBC is critical for identifying quaternary carbons (like the C=O and C≡N carbons) and piecing together different fragments of the molecule. Key correlations would include the amide proton showing a cross-peak to the carbonyl carbon (two-bond correlation) and the methylene protons showing correlations to both the carbonyl carbon (two-bond) and the cyano carbon (two-bond), confirming the core structure of the acetamide (B32628) moiety.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is a rapid and effective method for functional group identification. libretexts.org
Identification of Characteristic Functional Group Frequencies (Cyano, Amide, Cycloheptyl)
The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups. grafiati.com
Cyano Group (C≡N): A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ for the C≡N stretching vibration. nih.govorientjchem.org
Amide Group: This group gives rise to several distinct bands. The N-H stretching vibration of a secondary amide appears as a single, sharp band around 3300 cm⁻¹. The C=O stretching vibration (Amide I band) is a very strong and sharp absorption typically found between 1630 and 1680 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band), which is a combination of N-H in-plane bending and C-N stretching, occurs around 1550 cm⁻¹.
Cycloheptyl Group: The C-H stretching vibrations of the CH₂ groups in the cycloheptyl ring will appear as strong bands in the 2850-2960 cm⁻¹ region. vscht.cz C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | N-H Stretch | ~3300 | Medium-Strong |
| Cycloheptyl | C-H Stretch | 2850 - 2960 | Strong |
| Cyano | C≡N Stretch | 2240 - 2260 | Medium, Sharp |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong, Sharp |
Conformational Analysis via IR Spectroscopy
While primarily used for functional group identification, IR spectroscopy can offer insights into the conformational properties of molecules. In N-cycloalkyl cyanoacetamides, steric interactions can influence the conformation. researchgate.net For this compound, different conformers (e.g., chair vs. boat conformations of the cycloheptyl ring or cis/trans isomers of the amide bond) could potentially lead to slight shifts in the positions and shapes of the IR absorption bands, particularly in the fingerprint region. For instance, the position of the Amide II band is known to be sensitive to the conformation around the amide linkage. However, resolving these subtle differences often requires computational modeling (such as DFT) to correlate specific vibrational frequencies with distinct conformational states, as experimental observation of multiple conformers at room temperature can be challenging due to rapid interconversion. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores present in this compound are the carbonyl group (C=O) of the amide, the nitrile group (C≡N), and the non-bonding electrons on the nitrogen and oxygen atoms.
The primary electronic transitions expected for this molecule are n→π* and π→π*. sathyabama.ac.in
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the amide oxygen and nitrogen, to an anti-bonding π* orbital associated with the carbonyl and nitrile groups. libretexts.org These transitions are typically of lower energy and, consequently, appear at longer wavelengths. They are often "forbidden" by symmetry rules, resulting in low molar absorptivity (ε). iucr.org For simple amides, the n→π* transition of the carbonyl group is typically observed in the 210-230 nm range.
π→π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.org The carbonyl and nitrile groups both have π systems. These transitions are "allowed" and thus exhibit much higher intensity (higher ε) compared to n→π* transitions. uobabylon.edu.iq The π→π* transition for an amide typically occurs below 200 nm. nih.gov
The UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) would be expected to show a low-intensity shoulder or band at a longer wavelength (n→π) and a strong absorption at a shorter wavelength (π→π). The exact position of these absorptions can be influenced by the solvent polarity; polar solvents can lead to a hypsochromic (blue) shift for n→π* transitions and a bathochromic (red) shift for π→π* transitions. uobabylon.edu.iqarabjchem.org Studies on N-(substituted phenyl)-2-cyanoacetamides have shown absorption bands in the 200-400 nm range, with the exact wavelength being dependent on substitution and solvent. nih.govresearchgate.net
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax | Transition Type | Chromophore | Expected Molar Absorptivity (ε) |
| ~220 nm | n → π | Amide C=O | Low (~100 L mol-1 cm-1) |
| <200 nm | π → π | Amide C=O | High (>1,000 L mol-1 cm-1) |
| <200 nm | n → π* / π → π* | Nitrile C≡N | Weak / Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₁₀H₁₆N₂O), the nominal molecular weight is 180 Da. In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint that helps in structural elucidation.
The molecular ion peak for aliphatic amides and nitriles can sometimes be weak or absent. creative-proteomics.comlibretexts.org Key fragmentation pathways for this compound would likely include:
Alpha-Cleavage: Cleavage of the bond adjacent to the amide nitrogen is a common fragmentation for secondary amides. libretexts.orgnih.gov This would involve the loss of the cycloheptyl radical (•C₇H₁₃), leading to a fragment ion at m/z 84.
Amide Bond Cleavage: The N-CO bond can cleave, which is a typical fragmentation for amides. nih.govrsc.org This would lead to the formation of the cycloheptylaminyl radical and an acylium ion [CH₂(CN)CO]⁺ at m/z 68. Alternatively, cleavage can result in the formation of a cycloheptyl isocyanate radical cation or related fragments.
Fragmentation of the Cycloheptyl Ring: Cycloalkanes typically fragment through the loss of small neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da). jove.com The cycloheptyl group could lose ethylene to form a smaller ring fragment. For instance, loss of the cycloheptyl side chain (97 Da) would lead to a fragment at m/z 83, corresponding to [CH₂(CN)CONH]⁺.
McLafferty Rearrangement: While less direct for this structure, rearrangements involving the transfer of a hydrogen atom from the cycloheptyl ring to the carbonyl oxygen could occur, leading to characteristic neutral losses. jove.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Plausible Origin |
| 180 | [C₁₀H₁₆N₂O]⁺• | Molecular Ion (M⁺•) |
| 179 | [C₁₀H₁₅N₂O]⁺ | Loss of H• (M-1) |
| 97 | [C₇H₁₃]⁺ | Cycloheptyl cation |
| 84 | [C₃H₄N₂O]⁺ | Alpha-cleavage: Loss of •C₇H₁₃ |
| 83 | [C₃H₃N₂O]⁺ | Loss of C₇H₁₄ |
| 68 | [C₃H₂NO]⁺ | Amide bond cleavage: [CH₂(CN)CO]⁺ |
| 56 | [C₄H₈]⁺• | Fragmentation of cycloheptyl ring |
| 41 | [C₂H₃N]⁺• | Fragment from cyanoacetamide moiety |
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of a molecule and its fragments. acs.org While a low-resolution instrument might identify the molecular ion of this compound at m/z 180, HRMS can distinguish its exact mass from other possible compounds with the same nominal mass. For example, a compound with the formula C₁₁H₂₀O₂ also has a nominal mass of 180 Da, but its exact mass would be different. HRMS is therefore essential for confirming the molecular formula of a new compound. rsc.orgmdpi.com
Table 3: High-Resolution Mass Data for this compound
| Molecular Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) |
| C₁₀H₁₆N₂O | 180 | 180.12626 |
| C₁₁H₂₀O₂ | 180 | 180.14633 |
| C₉H₁₂N₂O₂ | 180 | 180.08988 |
Tandem mass spectrometry (MS/MS or MS²) provides further structural detail by isolating a specific ion (a "precursor ion") and inducing its fragmentation to produce "product ions". lcms.cz This technique is invaluable for confirming the connectivity of atoms within a molecule.
For this compound, the molecular ion (m/z 180) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment it. The resulting product ion spectrum would be analyzed to confirm the structure. For instance, observing the loss of 97 Da (the cycloheptyl group) to form a product ion at m/z 83 would confirm the presence of the cycloheptyl moiety attached to the nitrogen. Subsequent fragmentation of the m/z 83 ion could then be used to probe the structure of the cyanoacetamide portion of the molecule. This multi-stage fragmentation provides a much higher degree of confidence in the structural assignment than single-stage MS alone. acs.org
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. The technique involves diffracting X-rays from a single crystal of the material. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined, yielding precise bond lengths, bond angles, and torsional angles. acs.org
For this compound, a successful crystallographic analysis would provide a wealth of structural information:
Molecular Conformation: It would reveal the precise conformation of the flexible cycloheptane (B1346806) ring in the solid state, which typically adopts a twist-chair or chair conformation to minimize steric strain. scispace.comresearchgate.net
Bond Parameters: Accurate bond lengths and angles for the entire molecule would be determined, confirming the expected geometries of the amide and nitrile functional groups.
Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice. This would reveal any intermolecular hydrogen bonds, for example, between the N-H of one amide and the C=O of a neighboring molecule, which are common in secondary amides.
While this compound is an achiral molecule, its derivatives could be chiral. If a chiral derivative were synthesized, X-ray crystallography could be used to determine its absolute configuration. This is typically achieved using anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. This effect allows for the unambiguous assignment of the R or S configuration at each stereocenter. mdpi.com
Furthermore, X-ray crystallography provides the most precise information about the conformation of the molecule in the solid state. mdpi.com For this compound, this would include the specific puckering parameters of the cycloheptane ring and the relative orientation of the N-cycloheptyl bond with respect to the plane of the amide group. Studies on other cyclohexyl and cycloheptyl derivatives have shown that the bulky cycloalkyl group can adopt specific, ordered conformations in the crystal lattice, although disorder is also possible. scispace.comnih.gov
Table 4: Hypothetical X-ray Crystallographic Data for a Derivative
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell |
| Space Group | P2₁/c | The symmetry of the crystal lattice |
| a (Å) | 10.54 | Unit cell dimension |
| b (Å) | 8.78 | Unit cell dimension |
| c (Å) | 12.15 | Unit cell dimension |
| β (°) | 98.5 | Unit cell angle |
| V (ų) | 1112 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| Cycloheptane Conformation | Twist-Chair | Determined 3D shape of the ring |
Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing importance of computational chemistry in characterizing molecular structures and properties, dedicated studies applying quantum chemical methods to this specific molecule appear to be absent from the public domain.
Efforts to locate research detailing Density Functional Theory (DFT) for geometry optimization, ab initio calculations for high-level electronic structure analysis, or theoretical predictions of its spectroscopic properties (NMR, IR, UV-Vis) have been unsuccessful. Consequently, the creation of a detailed article adhering to the requested scientific outline is not feasible at this time due to the lack of foundational research data.
While the principles of computational chemistry are well-established for a vast array of molecules, their specific application to this compound—including calculations of its optimized geometry, electronic structure, and predicted spectroscopic signatures—has not been documented in accessible scholarly sources. This prevents a scientifically accurate discussion of its theoretical properties, including the prediction of NMR chemical shifts via the GIAO method, the calculation of vibrational frequencies for IR spectral assignment, or the prediction of UV-Vis absorption maxima using Time-Dependent DFT (TD-DFT).
Without published research findings, any attempt to generate the requested data tables and detailed analysis would be speculative and would not meet the required standards of scientific accuracy and authoritative sourcing. Further research into the computational characteristics of this compound is necessary before a comprehensive theoretical profile can be compiled.
Computational and Theoretical Investigations of 2 Cyano N Cycloheptylacetamide
Conformational Analysis and Energy Landscapes
The conformational flexibility of 2-cyano-N-cycloheptylacetamide is a critical determinant of its chemical behavior and potential interactions. Computational methods provide a powerful lens through which to explore the molecule's energy landscape, identifying stable conformers and the energy barriers that separate them.
Analysis of Rotational Barriers and Stable Conformers of the Cycloheptyl Ring and Amide Linkage
The structure of this compound features two key regions of flexibility: the seven-membered cycloheptyl ring and the C(O)-N amide bond. Understanding the rotational barriers and stable conformations of these components is essential for a complete picture of the molecule's three-dimensional structure.
The cycloheptyl ring is known for its complex conformational landscape, with multiple low-energy chair and boat forms and relatively low barriers to interconversion. The exact preferred conformation and the energy barriers between different forms in this compound would be influenced by the substitution of the acetamide (B32628) group. Computational studies on similar cyclic systems, such as cyclohexyl fluoride, have utilized methods like gas-phase fluorine-19 NMR and quantum chemical calculations to determine ring inversion barriers. acs.org For cycloheptanes, the energy differences between conformers are often subtle, requiring high-level theoretical calculations for accurate prediction.
The amide linkage is another crucial element. The partial double bond character of the C(O)-N bond restricts rotation, leading to the existence of cis and trans isomers. acs.orgmdpi.com For secondary amides, the trans conformation is generally more stable. acs.org The rotational barrier around this bond can be significantly high, often in the range of 15-20 kcal/mol, effectively creating distinct populations of conformers at room temperature. cdnsciencepub.com The specific substituents on the amide nitrogen and the carbonyl carbon can influence this barrier. For instance, in some anilides, electron-withdrawing groups can reduce the rotational barrier. nih.gov Computational methods, such as Density Functional Theory (DFT), are well-suited to calculate these rotational barriers and have been shown to provide results that correlate well with experimental data. acs.org The conformational space of a secondary amide can be described by the torsion angles φ and ψ, which define the rotamer states about the C-N bonds. acs.org
Table 1: Representative Rotational Barriers in Amides and Related Structures
| Molecule/Fragment | Bond | Rotational Barrier (kcal/mol) | Method |
| Diisopropyl amine derivative | C(O)-N | 19.4 | Proton NMR Spectroscopy |
| meso-2,6-dimethylpiperidine derivative | C(O)-N | 18.4 | Proton NMR Spectroscopy |
| Bicyclo[2.2.2]octane (BCO) rotators | C-C | 1.85 and 6.1 | DFT Calculations |
| Phenyl ring in 9-phenylbicyclo[3.2.2]nona-3,6-dien-2-one | C-Ph | ~2.27 - 4.52 | DFT/AM1 Calculations |
This table presents a selection of rotational barriers from various molecules to provide context for the types of energetic barriers that can be expected in this compound. The values are illustrative and the actual barriers for the title compound would require specific computational analysis.
Reaction Mechanism Simulations and Energetics
Computational chemistry offers invaluable insights into the pathways of chemical reactions, allowing for the characterization of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally.
Computational Exploration of Transition States and Intermediates
Simulating the reaction mechanisms involving this compound can elucidate its reactivity. For instance, the hydrolysis of the amide bond is a fundamental reaction. Computational studies on the base-catalyzed hydrolysis of amides have successfully modeled the transition state structures and free energy barriers. nih.gov These studies often employ first-principles electronic structure approaches and can include explicit solvent molecules to better replicate experimental conditions. nih.gov
The formation of amides can also be studied computationally. Ab initio and DFT calculations have been used to predict possible formation routes of amides and thioamides, identifying reaction pathways and their associated energy barriers. frontiersin.orgfrontiersin.org Such studies are crucial for understanding not only laboratory synthesis but also the formation of these molecules in different environments, like the interstellar medium. frontiersin.orgfrontiersin.org
Modern computational approaches, including machine learning potentials, are being developed to more efficiently explore the conformational space around transition states. rsc.org While these methods can rapidly sample reaction pathways, they may be less accurate for high-energy structures and often require refinement with higher levels of theory. rsc.org
Table 2: Calculated Free Energy Barriers for Amide Hydrolysis
| Amide | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |
| Formamide | 21.6 (or 21.7) | 21.2 |
| N-methylacetamide | 22.7 | 21.5 |
| N,N-dimethylformamide (DMF) | 23.1 | 22.6 |
| N,N-dimethylacetamide (DMA) | 26.0 | 24.1 |
This table, adapted from studies on representative amides, illustrates the agreement that can be achieved between calculated and experimental free energy barriers for amide hydrolysis. nih.gov This demonstrates the potential of computational methods to predict the reactivity of this compound.
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Functional Analogues
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity. researchgate.net For functional analogues of this compound, QSRR models could be developed to predict their reaction rates or equilibrium constants for a particular transformation.
These studies typically involve calculating a set of molecular descriptors for each analogue and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like Bayesian-regularized neural networks (BRANN), to build a predictive model. researchgate.netnih.gov The descriptors can encode a wide range of information, including electronic, steric, and topological properties.
For example, QSRR studies have been successfully applied to model the inhibitory activity of acetamide derivatives towards various enzymes. researchgate.net In the context of reactivity, a QSRR model could predict, for instance, the rate of hydrolysis for a series of N-cycloalkyl-2-cyanoacetamides with varying ring sizes. Such models can provide valuable insights into the factors governing reactivity and guide the design of new molecules with desired properties. nih.gov
Analytical Method Development for 2 Cyano N Cycloheptylacetamide in Research Contexts
Chromatographic Separation Techniques
Chromatographic methods are paramount for the separation of 2-cyano-N-cycloheptylacetamide from starting materials, byproducts, and potential degradants. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
Given the presence of a polar amide group and a nonpolar cycloheptyl moiety, reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters.
A cyano (CN) bonded stationary phase is often a good starting point for separating compounds containing nitrile groups. silicycle.comoup.com These columns offer intermediate polarity and can operate in both normal-phase and reversed-phase modes. oup.com For this compound, a reversed-phase approach is preferable. A C18 column is also a strong candidate due to its versatility in separating molecules with mixed polarity. nih.gov
The mobile phase composition is critical for achieving adequate retention and resolution. A typical mobile phase for a compound of this nature would consist of an aqueous component (often with a buffer or acid modifier to control the pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.com Acetonitrile is frequently chosen for its low viscosity and UV transparency. The use of a volatile buffer like ammonium (B1175870) formate (B1220265) is advantageous when interfacing with mass spectrometry. google.com
Initial method development can begin with an isocratic elution, where the mobile phase composition remains constant. However, a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wider range of polarities and to ensure that more retained components are eluted in a reasonable time with good peak shape.
A proposed set of starting conditions for the HPLC analysis of this compound is presented in Table 1.
Table 1: Proposed HPLC Method Parameters for this compound
| Parameter | Suggested Condition | Rationale |
| Column | Cyano (CN) Column (e.g., 4.6 x 250 mm, 5 µm) or C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Cyano phase provides unique selectivity for nitrile-containing compounds. silicycle.com C18 is a versatile alternative for compounds with mixed polarity. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol (B1196071) activity and improve peak shape for the amide. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and UV transparency. |
| Gradient | 30% B to 95% B over 15 minutes | To elute the compound of interest and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 200-220 nm | The cyano and amide functionalities are expected to have UV absorbance at lower wavelengths. google.com |
| Injection Volume | 5-10 µL | Standard volume to balance sensitivity and peak shape. |
Direct analysis of this compound by GC can be challenging. The secondary amide group imparts polarity and the capacity for hydrogen bonding, which can lead to low volatility and poor peak shape (tailing) due to interactions with the GC column. gnomio.com Therefore, derivatization is often required to make the analyte more amenable to GC analysis. research-solution.com
Derivatization chemically modifies the polar functional group, in this case, the N-H of the amide, to create a more volatile and thermally stable derivative. gnomio.com The most common approach for amides is silylation, which replaces the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. phenomenex.blog
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). phenomenex.blog The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization.
Once derivatized, the resulting TMS-derivative of this compound can be analyzed on a standard nonpolar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
High-Performance Liquid Chromatography (HPLC) Method Development
Integration with Spectroscopic Detection Methods
While chromatographic techniques provide separation, their integration with spectroscopic detectors, particularly mass spectrometry (MS), offers a powerful tool for unequivocal identification and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of this compound, as it combines the separation power of HPLC with the sensitive and selective detection of MS, without the need for derivatization. Using the HPLC method described above with a volatile mobile phase, the column eluent can be directly introduced into the mass spectrometer.
Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, as the amide nitrogen can be readily protonated to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound, serving as a primary confirmation of its identity.
Gas Chromatography-Mass Spectrometry (GC-MS) would be used for the analysis of the derivatized compound. Electron ionization (EI) is a common ionization method in GC-MS, which provides a characteristic fragmentation pattern that can be used as a fingerprint for the compound's structure. The fragmentation of N-cycloalkyl cyanoacetamides under EI typically involves fissions of the carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. researchgate.net The fragmentation of amides can also proceed via α-cleavage or McLafferty rearrangement. jove.com
Table 2: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Suggested Condition | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A standard, versatile column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas compatible with MS. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the derivatized analyte. |
| Oven Program | 100 °C (hold 1 min), then ramp to 300 °C at 15 °C/min | To separate the analyte from derivatizing agent byproducts and any impurities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy to produce a reproducible fragmentation pattern. |
| Mass Range | m/z 40-500 | To capture the molecular ion of the derivative and its key fragments. |
In research contexts where this compound might be present in a complex matrix, such as a combinatorial library or a metabolic study, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is an invaluable tool. UHPLC utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. researchgate.net
HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements (typically <5 ppm error). This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is a powerful method for confirming the identity of a known compound or elucidating the structure of an unknown. mdpi.com For instance, a UHPLC-HRMS method could be used to differentiate this compound from other isomeric or structurally related byproducts in a reaction mixture with high confidence. nih.govacs.org
LC-MS and GC-MS Techniques for Purity and Identity Confirmation
Development of Specific Derivatization Protocols for Analytical Purposes
Beyond making a compound suitable for GC, derivatization can be employed to enhance detection for other analytical techniques. For HPLC with fluorescence detection, a derivatizing agent that reacts with the amide or cyano group to form a fluorescent product could be developed. For example, while not directly applicable to a secondary amide, 2-cyanoacetamide (B1669375) itself can be derivatized with reagents like 2-hydroxyacetophenone (B1195853) to yield a highly fluorescent derivative, significantly lowering detection limits. nih.gov A similar strategy could be explored for this compound if trace-level quantification is required and a suitable derivatization reaction can be identified.
For LC-MS, while derivatization is not typically necessary for ionization, it can be used to improve chromatographic retention or to introduce a permanently charged group to enhance ionization efficiency in certain cases.
Future Prospects and Emerging Research Areas for 2 Cyano N Cycloheptylacetamide Chemistry
Exploration of Novel Reaction Pathways and Synthetic Transformations
The true potential of 2-cyano-N-cycloheptylacetamide lies in its utility as a versatile building block for the synthesis of complex heterocyclic scaffolds. The active methylene (B1212753) group, positioned between the electron-withdrawing cyano and amide groups, is a reactive handle for a multitude of classical and modern organic reactions. thieme-connect.deresearchgate.net Future research is poised to explore these pathways systematically.
Multicomponent Reactions (MCRs): Cyanoacetamides are renowned starting materials for a variety of MCRs, which allow for the rapid construction of complex molecules in a single step. researchgate.netnih.govbeilstein-journals.org The Gewald three-component reaction, for instance, could utilize this compound, a ketone or aldehyde, and elemental sulfur to produce highly substituted 2-aminothiophenes. nih.govnih.govresearchgate.net These thiophene (B33073) derivatives are themselves valuable intermediates in medicinal chemistry. The broad scope and operational simplicity of MCRs make this a fertile ground for investigation. nih.gov
Knoevenagel Condensation: The Knoevenagel condensation of this compound with various aldehydes and ketones would yield α,β-unsaturated cyanoacrylamides. sigmaaldrich.comresearchgate.net These products are not only interesting in their own right but also serve as key intermediates for further transformations, including Michael additions and cycloadditions, to generate a diverse library of carbocyclic and heterocyclic compounds. researchgate.netbhu.ac.in
Synthesis of Pyridine (B92270) and Pyridone Derivatives: The Guareschi-Thorpe condensation, reacting this compound with a 1,3-diketone, could be explored for the synthesis of 2-pyridone derivatives. wikipedia.org Furthermore, tandem reactions with aldehydes and malononitrile (B47326) could provide access to highly functionalized pyridines. mdpi.com
Thorpe-Ziegler Cyclization: By appending a second nitrile-containing chain to the amide nitrogen, the resulting dinitrile could undergo an intramolecular Thorpe-Ziegler reaction to form large-ring cyanoenamines, which are precursors to macrocyclic ketones. thieme-connect.desynarchive.comwikipedia.org This pathway offers a strategy for synthesizing complex macrocycles incorporating a cycloheptyl group.
A summary of potential reaction pathways is presented in Table 1.
| Reaction Name | Reactants | Potential Product Class | Significance |
| Gewald Reaction | This compound, Carbonyl Compound, Sulfur | 2-Aminothiophenes | Access to medicinally relevant scaffolds nih.govnih.gov |
| Knoevenagel Condensation | This compound, Aldehyde/Ketone | α,β-Unsaturated Acrylamides | Versatile intermediates for further synthesis sigmaaldrich.comresearchgate.net |
| Guareschi-Thorpe Condensation | This compound, 1,3-Diketone | Substituted 2-Pyridones | Synthesis of important nitrogen heterocycles wikipedia.org |
| Thorpe-Ziegler Reaction | Dinitrile derived from this compound | Macrocyclic Cyanoenamines | Formation of large-ring systems thieme-connect.dewikipedia.org |
Design and Synthesis of Advanced Materials Incorporating the this compound Moiety
The incorporation of specific molecular fragments into polymers can imbue them with novel properties. While the use of this compound in materials science is not yet established, its structure suggests several promising research directions.
Functionalized Polymers: The cyano and amide groups offer sites for potential polymerization or for grafting onto existing polymer backbones. For example, the active methylene group could, in principle, participate in certain types of polymerization reactions. More plausibly, derivatives of this compound could be designed as functional monomers. For instance, a vinyl group could be introduced to allow for radical polymerization, leading to polymers with pendant cycloheptylacetamide groups. The flexible and lipophilic nature of the cycloheptyl ring could influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical characteristics. Research into functionalized polymers often focuses on creating materials for specific applications like liquid crystals or non-linear optics. kpi.ua
Polymeric Nanospheres: A derivative of the closely related N-cyclohexyl cyanoacetamide has been used to create a functional monomer, (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide (B121943) (CHAA). researchgate.net This monomer was then used in microemulsion polymerization to prepare functional polymeric nanospheres. A similar strategy could be adopted for the cycloheptyl analogue. Such nanostructures could have applications in catalysis or as carriers for active substances. researchgate.net
Copolymers: 2-Cyanoacetamide (B1669375) itself is noted for its utility in producing specific polymers and resins, where it can enhance mechanical properties and stability when used as a comonomer. multichemindia.com Investigating the copolymerization of a vinyl-functionalized this compound with standard monomers (e.g., styrene, acrylates) could lead to new materials with tailored properties, where the cycloheptyl group would be expected to increase hydrophobicity and potentially lower the density of the material.
Future research in this area would involve the synthesis of polymerizable derivatives of this compound and a thorough characterization of the resulting polymers, as outlined in Table 2.
| Research Area | Synthetic Strategy | Potential Material Property |
| Functional Monomers | Introduction of a polymerizable group (e.g., vinyl) onto the molecule. | Modified thermal and mechanical properties. |
| Polymeric Nanospheres | Conversion to an acrylamide monomer followed by microemulsion polymerization. | Potential for catalytic or delivery applications. researchgate.net |
| Copolymers | Copolymerization of a functionalized derivative with commodity monomers. | Tailored hydrophobicity, density, and stability. multichemindia.com |
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The this compound molecule possesses key features that make it a candidate for studies in self-assembly.
Hydrogen Bonding Networks: The secondary amide group (–CONH–) is a powerful and directional motif for hydrogen bonding. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, amides frequently form predictable hydrogen-bonded chains or tapes. uea.ac.ukucc.ie The crystal structure of this compound would likely be dominated by N-H···O=C hydrogen bonds, forming one-dimensional chains. The bulky and flexible cycloheptyl group would then dictate how these chains pack into a three-dimensional lattice, potentially leading to interesting crystalline architectures. The cyano group could also participate as a weaker hydrogen bond acceptor. acs.org
Cocrystal Formation: The amide group is a well-known participant in cocrystal formation. Exploring the cocrystallization of this compound with other molecules (e.g., carboxylic acids, phenols, or other hydrogen bond donors/acceptors) could lead to new solid forms with modified physical properties like solubility and melting point. uea.ac.uk
| Supramolecular Aspect | Key Molecular Feature | Potential Outcome |
| Hydrogen Bonding | Secondary Amide (–CONH–) | Formation of predictable 1D chains or tapes in the solid state. uea.ac.ukucc.ie |
| Packing and Sterics | Cycloheptyl Ring | Direction of 3D crystal packing, potential for polymorphism. |
| Cocrystallization | Amide and Cyano Groups | Generation of new multicomponent solid forms with tailored properties. |
Advanced Mechanistic Insights through Modern Physical Organic Chemistry Techniques
Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing conditions and expanding their synthetic utility. Modern physical organic chemistry offers powerful tools for this purpose.
Computational Studies (DFT): Density Functional Theory (DFT) has become an invaluable tool for elucidating reaction pathways, transition state structures, and the origins of selectivity. mdpi.com DFT calculations could be applied to the reactions outlined in section 8.1 to:
Compare the activation barriers for competing reaction pathways.
Understand the role of the cycloheptyl group (e.g., steric hindrance, electronic effects) on reactivity.
Predict the regioselectivity in heterocyclic ring formation, as has been done for related systems. researchgate.net
Analyze the non-covalent interactions that govern self-assembly. researchgate.net
Kinetic Analysis: Detailed kinetic studies can provide empirical evidence for proposed reaction mechanisms. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, one can determine the reaction order with respect to each component. arcjournals.orgarcjournals.orgijrti.org This information is critical for distinguishing between different mechanistic possibilities, such as identifying the rate-determining step in a multistep synthesis. For example, kinetic studies on the oxidation of other active methylene compounds have revealed Michaelis-Menten type kinetics, suggesting the formation of a pre-equilibrium complex. ijrti.org
Isotopic Labeling Studies: The use of isotopes (e.g., ¹³C, ¹⁵N, ²H) is a powerful method for tracking the fate of atoms throughout a reaction. thieme-connect.de For instance, in the synthesis of heterocycles from this compound, ¹³C labeling of the cyano or carbonyl carbon could definitively establish which atoms are incorporated into the final ring system and which are lost. researchgate.net Similarly, ¹⁵N labeling of the amide or cyano nitrogen could elucidate the mechanism of cyclization and distinguish between alternative pathways. researchgate.netresearcher.life
| Technique | Application to this compound Chemistry | Expected Insight |
| Density Functional Theory (DFT) | Modeling transition states and intermediates of reactions (e.g., Gewald, Knoevenagel). | Understanding reaction barriers, selectivity, and the role of the cycloheptyl group. researchgate.netmdpi.com |
| Kinetic Analysis | Measuring reaction rates under varying conditions for heterocycle formation. | Determining reaction orders and identifying the rate-determining step. arcjournals.orgijrti.org |
| Isotopic Labeling | Synthesizing labeled versions (¹³C, ¹⁵N) and tracing their path in cyclization reactions. | Unambiguously confirming bond-forming and bond-breaking events in complex mechanisms. researchgate.netthieme-connect.de |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-cyano-N-cycloheptylacetamide, and what experimental conditions are critical for yield optimization?
- Methodology : A common approach involves a substitution reaction between cycloheptylamine and cyanoacetic acid derivatives under alkaline conditions, followed by condensation with a cyanoacetylating agent. Key parameters include pH control (to avoid premature hydrolysis of the cyano group) and temperature modulation (e.g., 60–80°C for optimal reaction kinetics). Purification via recrystallization or column chromatography is recommended to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the cycloheptyl moiety and cyanoacetamide backbone. Infrared (IR) spectroscopy can validate the presence of the cyano group (~2250 cm⁻¹) and amide carbonyl (~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) ensures purity ≥95% .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent dermal/ocular exposure. Work under a fume hood to avoid inhalation of fine particulates. Store in airtight containers at 2–8°C to prevent degradation .
Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?
- Methodology : Screen for enzyme inhibition (e.g., proteases, kinases) using fluorometric or colorimetric assays. Cytotoxicity can be assessed via MTT assays in cell lines (e.g., HEK293, HeLa). Dose-response curves (1–100 µM) and IC₅₀ calculations are critical for initial activity profiling .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?
- Methodology : Perform density functional theory (DFT) calculations to analyze electron density distribution, focusing on the cyano and amide groups. Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate binding affinities to biological targets (e.g., enzymes, receptors). Validate predictions with experimental IC₅₀ values and crystallographic data .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodology : Conduct meta-analyses of dose-dependent studies to identify confounding variables (e.g., solvent effects, cell line variability). Use orthogonal assays (e.g., SPR for binding kinetics, thermal shift assays for target engagement) to corroborate findings. Replicate experiments under standardized conditions .
Q. How can researchers optimize the stability of this compound under physiological conditions for in vivo studies?
- Methodology : Perform accelerated stability testing (40°C/75% RH for 4 weeks) to assess hydrolytic degradation. Use LC-MS to identify degradation products (e.g., hydrolysis to cycloheptylacetamide). Formulate with cyclodextrins or liposomes to enhance aqueous solubility and shelf life .
Q. What advanced analytical techniques (e.g., LC-MS/MS, 2D-NMR) elucidate metabolic pathways of this compound?
- Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS with collision-induced dissociation (CID). Use ¹H-¹³C heteronuclear correlation spectroscopy (HMBC) to track structural modifications in metabolites .
Q. How do steric effects of the cycloheptyl group influence the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
